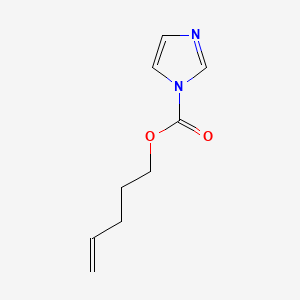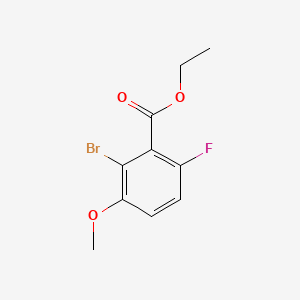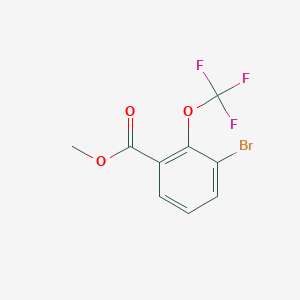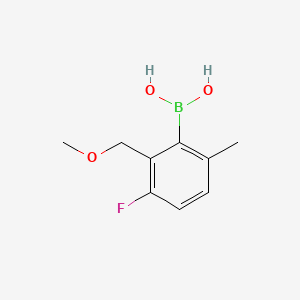
4-Ethoxy-1-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-ethyl-2-fluorobenzene is an aromatic compound that features a benzene ring substituted with ethoxy, ethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-ethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethyl alcohol and a suitable base . The fluorine atom is often introduced via halogenation using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides can be used to enhance reaction rates and selectivity . The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Applications De Recherche Scientifique
4-Ethoxy-1-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-ethyl-2-fluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The benzene ring’s electron density can influence its reactivity towards electrophiles or nucleophiles . The ethoxy and ethyl groups can also affect the compound’s steric and electronic properties, modulating its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1-ethylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Ethoxy-2-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
1-Ethyl-2-fluorobenzene: Lacks the ethoxy group, leading to different chemical behavior.
Uniqueness
4-Ethoxy-1-ethyl-2-fluorobenzene is unique due to the combination of ethoxy, ethyl, and fluorine substituents on the benzene ring.
Propriétés
Formule moléculaire |
C10H13FO |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
4-ethoxy-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO/c1-3-8-5-6-9(12-4-2)7-10(8)11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
GVNZFBKZXWSEIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)




![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)

![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)



![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)


